tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol . It is often used in organic synthesis and research due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFXWYAABUPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634611 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-50-3 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Boc Piperazine
The tert-butoxycarbonyl (Boc)-protected piperazine serves as a critical intermediate. A patented method (CN108033931B) outlines a scalable three-step synthesis from diethanolamine:
Step 1: Chlorination
Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form 2,2'-dichlorodiethylamine hydrochloride.
Conditions: Reflux (3–5 h), followed by cooling to <10°C.
Step 2: Boc Protection
The chlorinated intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (pH >10). Sodium carbonate facilitates deprotonation, enabling nucleophilic attack on Boc₂O.
Conditions: 10–30°C, 12–16 h.
Step 3: Aminolysis Cyclization
Ammonia mediates cyclization, forming the piperazine ring.
Conditions: 55–65°C, 2–5 h, followed by ethyl acetate extraction.
Yield : ~85% (industrial scale).
Functionalization of the Aromatic Ring
Preparation of 3-Formyl-4-hydroxyphenyl Derivatives
The phenyl moiety is synthesized separately to ensure regioselective formylation and hydroxylation. Two predominant routes are employed:
Route A: Direct Formylation of 4-Hydroxybenzaldehyde
Route B: Oxidation of 4-Hydroxybenzyl Alcohol
Yield : 70–75% (Route A), 65–70% (Route B).
Coupling of N-Boc Piperazine and Aromatic Moieties
Nucleophilic Aromatic Substitution
The Boc-piperazine reacts with 3-formyl-4-hydroxyphenyl halides (e.g., bromide) under Ullmann or Buchwald-Hartwig conditions:
Catalyst System :
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Pd(OAc)₂/Xantphos
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CuI/1,10-phenanthroline
Conditions :
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Solvent: DMF or dioxane
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Temperature: 100–110°C
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Base: K₃PO₄ or Cs₂CO₃
Reductive Amination (Alternative)
For halogen-free substrates, reductive amination between Boc-piperazine and 3-formyl-4-hydroxyphenyl ketone is viable:
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, key steps (e.g., Boc protection) are conducted in continuous reactors:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–16 h | 2–4 h |
| Yield | 85% | 88% |
| Solvent Consumption | 5 L/kg | 2 L/kg |
Green Chemistry Innovations
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes toluene in extractions, reducing toxicity.
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Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enable 5–7 reuse cycles without activity loss.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.80 (s, 1H, CHO), 8.20 (s, 1H, OH), 1.45 (s, 9H, Boc) |
| ¹³C NMR | δ 190.1 (CHO), 155.0 (C=O), 79.5 (Boc C) |
| IR | 1680 cm⁻¹ (C=O), 3320 cm⁻¹ (OH) |
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, often with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Role in Pharmaceutical Synthesis:
This compound serves as a precursor in the synthesis of several pharmacologically active molecules. For example, it is utilized in the synthesis of vandetanib, a therapeutic agent for cancer treatment. The synthesis involves multiple steps including substitution reactions and cyclization processes, showcasing its versatility in drug manufacturing.
2. Contribution to Medicinal Chemistry:
Research indicates that piperazine derivatives like tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate are significant in developing ligands for D2-like receptors. These compounds enhance binding affinities at these receptors, which may lead to potential treatments for psychiatric disorders.
3. Intermediate in Organic Synthesis:
In organic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for researchers looking to develop new compounds.
1. Neuropharmacological Effects:
The structure of this compound suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could influence mood regulation and anxiety, indicating possible antidepressant activity.
2. Anti-inflammatory Properties:
Studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.
3. Neuroprotective Effects:
Preliminary research suggests that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative disease models.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antidepressant Activity | Modulation of serotonin receptor systems; potential mood enhancement effects. |
| Anti-inflammatory Properties | Reduction of inflammation markers; potential therapeutic applications. |
| Neuroprotective Effects | Protection against neuronal damage in experimental models; implications for neurodegeneration treatment. |
Notable Research Findings
- Antidepressant Effects: A study explored the effects of related compounds on serotonin receptor activity, indicating that modifications to the piperazine structure could enhance antidepressant efficacy.
- Inflammation Model: In vitro studies demonstrated that derivatives of this compound could reduce pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological molecules .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with different positioning of the formyl and hydroxyl groups.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Lacks the piperazine ring, making it less versatile in certain reactions.
The unique combination of the piperazine ring and the formyl and hydroxyl groups in tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, with the CAS number 343306-50-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C16H22N2O4
- Molecular Weight: 306.36 g/mol
- Purity: Typically >95%
- Physical Form: Pale-yellow to yellow solid
- Storage Conditions: Recommended to be stored in an inert atmosphere at 2-8°C .
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. The compound's structure suggests it may act as a modulator of the serotonin receptor system, which is crucial in mood regulation and anxiety .
Pharmacological Effects
- Antidepressant Activity:
- Anti-inflammatory Properties:
- Neuroprotective Effects:
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Antidepressant Effects:
- Inflammation Model:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Synthesis Methodology :
- The compound is typically synthesized via multi-step protocols involving functionalization of the piperazine ring and subsequent coupling with substituted phenyl groups. For example:
Piperazine Functionalization : React tert-butyl piperazine-1-carboxylate with bromo- or iodinated intermediates under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligand systems) .
Formylation and Hydroxylation : Introduce the 3-formyl-4-hydroxyphenyl group via Vilsmeier-Haack formylation followed by selective hydroxylation .
-
Optimization Tips :
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Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.
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Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
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Adjust stoichiometry of coupling agents (e.g., EDCI/HOAt) to minimize byproducts .
- Yield Considerations :
-
Typical yields range from 60–80%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR. Key peaks include:
- t-Bu group : δ ~1.4 ppm (singlet, 9H).
- Formyl proton : δ ~9.8 ppm (singlet).
- Hydroxyl proton : δ ~5.5 ppm (broad, exchangeable) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 359.2) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in H NMR signals for the formyl group (δ 9.8 vs. 10.2 ppm) may arise from solvent polarity or tautomerization.
- Resolution Methods :
Variable Temperature NMR : Monitor signal shifts to identify dynamic equilibria (e.g., keto-enol tautomerism).
X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, crystallographic data (e.g., space group P21/n, unit cell parameters) confirm bond lengths and angles .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. How does this compound participate in multicomponent reactions (MCRs), and what mechanistic insights are critical for optimizing these pathways?
- Reaction Mechanisms :
- Knoevenagel Condensation : The formyl group reacts with active methylene compounds (e.g., malononitrile) under acidic conditions, forming α,β-unsaturated intermediates.
- Nucleophilic Acyl Substitution : The piperazine nitrogen acts as a nucleophile, enabling coupling with electrophiles (e.g., aryl halides) .
- Optimization Parameters :
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity of the formyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in MCRs .
Q. What crystallographic insights are critical for understanding the conformational flexibility of this compound?
- Key Findings from X-ray Studies :
- Torsion Angles : The piperazine ring adopts a chair conformation, with the tert-butyl group in an equatorial position to minimize steric hindrance.
- Intermolecular Interactions :
- Hydrogen Bonding : O–H···N interactions between the hydroxyl group and piperazine nitrogen stabilize the crystal lattice.
- C–H···π Interactions : Aryl rings participate in weak non-covalent contacts, influencing packing motifs .
- Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell dimensions | a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å |
| β angle | 93.513° |
| Z | 4 |
| R-factor | 0.050 |
Q. How is this compound utilized as a precursor in medicinal chemistry, particularly for targeting HIF prolyl-hydroxylases?
- Therapeutic Relevance :
- The compound serves as a scaffold for developing hypoxia-inducible factor (HIF) inhibitors. The formyl group is modified to hydroxamic acids, which chelate Fe in the enzyme active site .
- Derivatization Protocol :
Reductive Amination : React the formyl group with hydroxylamine to form a hydroxamic acid.
Boc Deprotection : Remove the tert-butyl group using TFA, exposing the piperazine for further functionalization .
- Biological Validation :
- IC values for HIF inhibition are determined via ELISA-based assays, with optimized derivatives showing sub-micromolar activity .
Methodological Best Practices
- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. crystallography), cross-validate using complementary techniques (e.g., IR for functional groups, LC-MS for molecular weight).
- Safety Protocols : Handle diazo intermediates (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) under inert conditions due to explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
